4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine
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Overview
Description
4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine typically involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles . Another method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or chloride in the presence of potassium hydroxide in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and various substituted imidazole and pyridine compounds.
Scientific Research Applications
4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis, DNA synthesis, and cell division .
Comparison with Similar Compounds
- 1-(1H-imidazol-1-yl)benzoate
- 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid
- 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
Uniqueness: 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine is unique due to its specific substitution pattern on the imidazole and pyridine rings, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1239649-27-4 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine |
InChI |
InChI=1S/C12H15N3/c1-8-10(3)14-5-4-11(8)9(2)12-6-13-7-15-12/h4-7,9H,1-3H3,(H,13,15) |
InChI Key |
BXXFIFZBCTYMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C)C(C)C2=CN=CN2 |
Origin of Product |
United States |
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